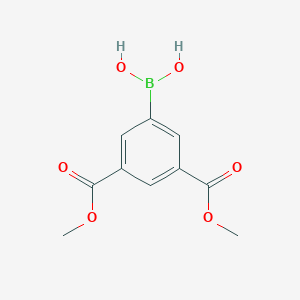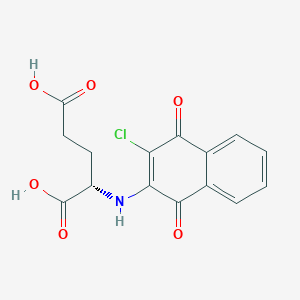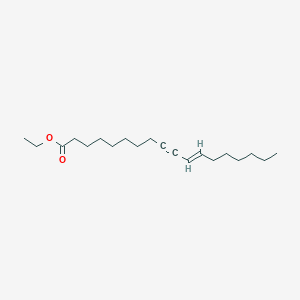![molecular formula C20H34O5 B071189 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] CAS No. 191919-02-5](/img/structure/B71189.png)
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]
Descripción general
Descripción
Synthesis Analysis
The synthesis of prostaglandin analogs and related compounds often involves complex organic reactions to introduce specific functional groups and achieve the desired stereochemistry. For instance, the stereoselective synthesis of flower-inducing KODA analogs, such as the (9R,12S,13R,15Z)-9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic acid, highlights the intricate strategies employed to assemble these molecules with precise spatial arrangements (Shimomura et al., 2013).
Molecular Structure Analysis
The molecular structure of eicosanoids and related compounds is characterized by multiple double bonds, hydroxyl groups, and often a cyclopentane ring. These structural features are crucial for their biological activity. The configuration of these functional groups (e.g., stereochemistry at specific carbon atoms) significantly influences their interaction with biological targets, such as enzymes and receptors.
Chemical Reactions and Properties
Eicosanoids undergo various chemical reactions, including oxygenation and cyclization, as part of their biosynthesis and metabolism. For example, the oxygenation of eicosatrienoic acid by prostaglandin endoperoxide synthase leads to the formation of hydroxyeicosatrienoic acids and other metabolites, demonstrating the enzyme's role in generating biologically active products from polyunsaturated fatty acids (Oliw et al., 1993).
Aplicaciones Científicas De Investigación
Biosynthesis and Function in Cellular Processes :
- Identification of Dihydroxy-Arachidonic Acids : A study identified by-products of native cyclooxygenase (COX)-2, including dihydroxy-arachidonic acids formed by oxygenation of 5S-HETE by native and aspirin-acetylated COX-2. These findings suggest the involvement of these compounds in biochemical pathways related to inflammation and cellular signaling (Mulugeta et al., 2010).
- Antiproliferative Effects : Another study found that cyclooxygenases metabolize arachidonic acid to hydroxyeicosatetraenoic acids, which are then oxidized to oxo-eicosatetraenoic acids. These compounds demonstrated antiproliferative effects in various cell types, indicating potential therapeutic applications in cancer and other proliferative diseases (Snyder et al., 2013).
Mechanisms in Prostaglandin Biosynthesis :
- Role in Prostaglandin A Analogues Formation : Research showed the involvement of lipoxygenase and allene oxide synthase enzymes in forming hydroxylated allene oxide, which might cyclize to form prostaglandin A or close analogues. This highlights the potential for these compounds in the biosynthesis of prostaglandins (Brash et al., 1990).
- Biosynthesis in Non-Mammalian Systems : A study on the biosynthesis of prostaglandins in the sea whip coral Plexaura homomalla identified novel pathways involving lipoxygenase leading to the formation of alpha-ketol and a Racemic prostanoid, indicating diverse biosynthetic mechanisms across different organisms (Brash et al., 1987).
Applications in Understanding Disease Mechanisms :
- Prostaglandin D(2)-Derived Activators : Research in macrophage cell cultures showed that prostaglandin D(2) is converted to various metabolites with peroxisome proliferator-activated receptor-gamma (PPARgamma) activity. These findings have implications in understanding inflammatory and metabolic diseases (Söderström et al., 2003).
Potential Therapeutic Applications :
- Inhibitory Effects on Cell Proliferation : A study highlighted that certain oxo-eicosatetraenoic acids, when treated with cells, inhibited proliferation, suggesting potential applications in developing anti-cancer therapies or treatments for diseases characterized by abnormal cell growth (Snyder et al., 2013).
Propiedades
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-JPRPWBOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865371 | |
| Record name | (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-iso-13,14-dihydro-15-keto-PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] | |
CAS RN |
191919-02-5 | |
| Record name | (5Z,8β,9α,11α)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191919-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-iso-13,14-dihydro-15-keto-PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



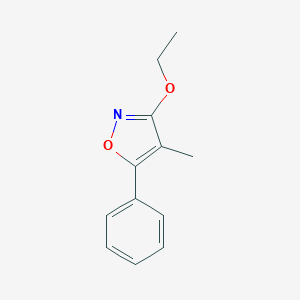
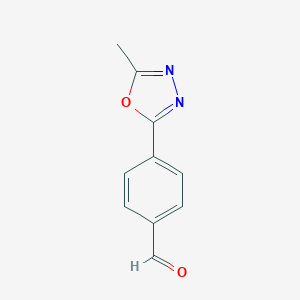
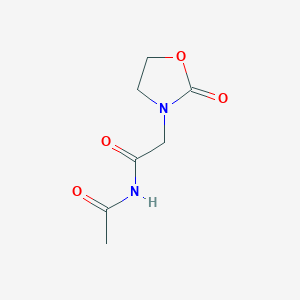

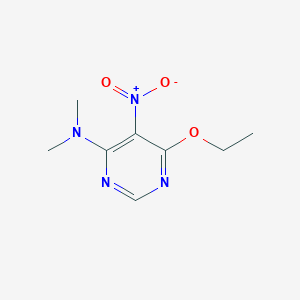
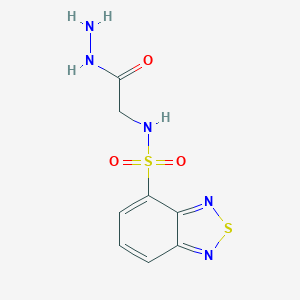
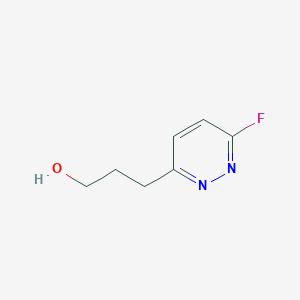
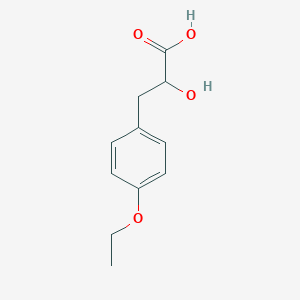
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
